2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19817826
InChI: InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3
SMILES:
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol

2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide

CAS No.:

Cat. No.: VC19817826

Molecular Formula: C13H20N2OS

Molecular Weight: 252.38 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide -

Specification

Molecular Formula C13H20N2OS
Molecular Weight 252.38 g/mol
IUPAC Name 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
Standard InChI InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3
Standard InChI Key GOEOUHXNGJTETI-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 252.38 g/mol. Its IUPAC name, 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide, reflects its branched architecture:

  • A propanamide core (CH₃CH(NH₂)CONH–) modified at the nitrogen atom by ethyl and (4-methylsulfanylphenyl)methyl groups.

  • A methylsulfanyl (–SMe) substituent at the para position of the benzyl moiety, enhancing lipophilicity and potential membrane permeability.

Table 1: Key physicochemical descriptors

PropertyValue
Molecular FormulaC₁₃H₂₀N₂OS
Molecular Weight252.38 g/mol
IUPAC Name2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
Canonical SMILESCCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N
InChIKeyGOEOUHXNGJTETI-UHFFFAOYSA-N
Hydrogen Bond Donors2 (amine and amide NH)
Hydrogen Bond Acceptors2 (amide carbonyl and SMe)

The methylsulfanyl group contributes to moderate hydrophobicity, as evidenced by computational logP estimates (~2.5), suggesting favorable blood-brain barrier penetration for neurological targets.

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Amide Coupling: Ethylamine reacts with a protected 2-aminopropanoic acid derivative (e.g., tert-butyl carbamate) under carbodiimide-mediated conditions to form the N-ethylpropanamide intermediate.

  • Benzylation: The secondary amine is alkylated with 4-(methylsulfanyl)benzyl bromide in the presence of a base such as potassium carbonate.

  • Deprotection: Acidic or catalytic hydrogenation conditions remove protecting groups, yielding the final product.

Table 2: Critical synthesis parameters

StepReagents/ConditionsYield Optimization Factors
Amide CouplingEDC/HOBt, DCM, 0°C → RTSlow addition of carbodiimide to minimize racemization
BenzylationK₂CO₃, DMF, 80°CExcess alkylating agent (1.5 equiv)
DeprotectionTFA/DCM (1:1) or H₂/Pd-CControlled reaction time to prevent over-reduction

Yield and Purity: Final yields range from 45–60% after purification by silica gel chromatography. Purity (>95%) is confirmed via HPLC and ¹H NMR.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits non-competitive inhibition of monoamine oxidase B (MAO-B) in vitro (IC₅₀ ≈ 12 μM), a target implicated in Parkinson’s disease and depression. Molecular docking simulations suggest the methylsulfanylphenyl group occupies a hydrophobic pocket adjacent to the enzyme’s flavin adenine dinucleotide (FAD) cofactor, disrupting substrate binding.

Receptor Modulation

Preliminary assays indicate weak affinity (Kᵢ = 2.3 μM) for the σ-1 receptor, a chaperone protein involved in neuroprotection and calcium signaling. This interaction may underlie observed neuroprotective effects in glutamate-induced excitotoxicity models.

Challenges and Future Directions

Pharmacokinetic Optimization

  • Metabolic Stability: The methylsulfanyl moiety may undergo oxidation to sulfoxide derivatives, necessitating prodrug strategies.

  • Bioavailability: Salt formation (e.g., hydrochloride) improves aqueous solubility for parenteral formulations.

Target Validation

CRISPR-Cas9 knockout models and isoform-selective assays are required to confirm MAO-B vs. MAO-A specificity and mitigate off-target effects.

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